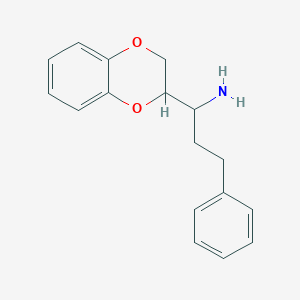
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-phenylpropan-1-amine
Overview
Description
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-phenylpropan-1-amine, commonly known as safrole amine, is a chemical compound that has been extensively studied due to its potential use in medicinal and scientific research. The compound is a derivative of safrole, which is found in various plants and spices, including sassafras, nutmeg, and cinnamon. Safrole amine has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Scientific Research Applications
Antibacterial and Enzyme Inhibitory Applications
Synthesis and Antibacterial Activity : Compounds derived from 2,3-dihydro-1,4-benzodioxin-6-amine have been synthesized and exhibit potent antibacterial properties and moderate enzyme inhibitory activity. These compounds have been explored for potential use in treating bacterial infections and as enzyme inhibitors (Abbasi et al., 2017).
Bacterial Biofilm Inhibition : Derivatives of 1,4-benzodioxane-6-amine, including those related to 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-phenylpropan-1-amine, have been found to inhibit bacterial biofilms, particularly against Escherichia coli and Bacillus subtilis. These compounds have also shown docile cytotoxicity, making them candidates for antibacterial applications (Abbasi et al., 2020).
Lipoxygenase Inhibition : Research indicates the potential of these compounds in inhibiting lipoxygenase enzyme, which is significant for their application in anti-inflammatory treatments (Abbasi et al., 2017).
Therapeutic Potential in Chronic Diseases
Anti-Diabetic Agents : Some derivatives have shown weak to moderate inhibitory activities against α-glucosidase enzyme, suggesting potential use as therapeutic agents for type-2 diabetes (Abbasi et al., 2023).
Alzheimer's Disease and Type-2 Diabetes Treatment : N-substituted derivatives have exhibited moderate inhibitory potential against acetylcholinesterase, which is relevant for Alzheimer's disease treatment, and α-glucosidase, relevant for type-2 diabetes management (Abbasi et al., 2019).
Miscellaneous Applications
Anticonvulsant Activity : Derivatives of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carboxylic Acid, closely related to the compound , have been synthesized and studied for their anticonvulsant activities (Arustamyan et al., 2019).
Anti-Inflammatory Activity : New carboxylic acids containing the 2,3-dihydro-1,4-benzodioxin subunit, similar to the compound of interest, have been synthesized and found to have anti-inflammatory properties comparable to Ibuprofen (Vazquez et al., 1996).
properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-3-yl)-3-phenylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c18-14(11-10-13-6-2-1-3-7-13)17-12-19-15-8-4-5-9-16(15)20-17/h1-9,14,17H,10-12,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KROPYQKSWOMGID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(CCC3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-phenylpropan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{4-[(2-Oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}boronic acid](/img/structure/B1425678.png)
![Ethyl 2-{[2-amino-4-(trifluoromethyl)phenyl]amino}acetate](/img/structure/B1425679.png)
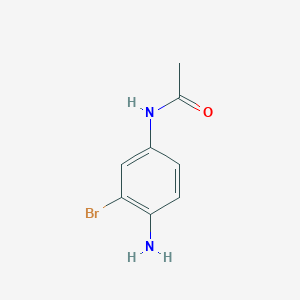
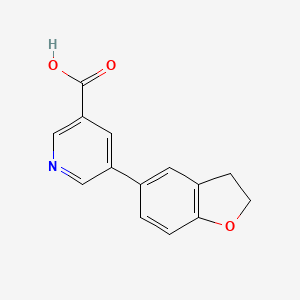
![3-[2-(Trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B1425684.png)
![6,6-difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1425689.png)
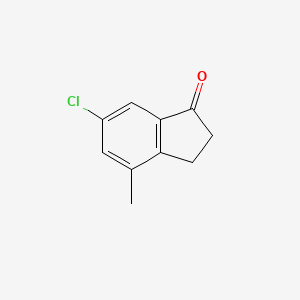

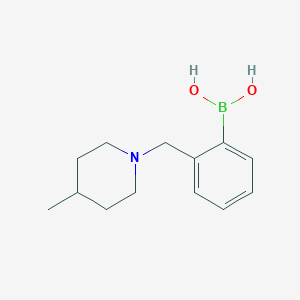
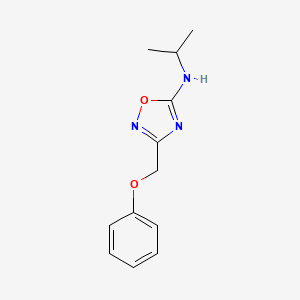
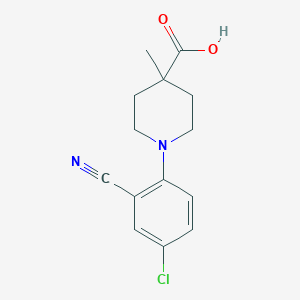
![1-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine](/img/structure/B1425696.png)

